Pirenzepine-d8 (dihydrochloride)

muscarinic receptor pharmacology M1 mAChR receptor binding affinity

Pirenzepine-d8 (dihydrochloride) is a deuterated M1-selective muscarinic antagonist for use as an internal standard in LC-MS/MS assays. The +8 Da mass shift enables unambiguous differentiation from non-deuterated pirenzepine, correcting for matrix effects and extraction variability in GLP-regulated pharmacokinetic studies. Supplied with Certificates of Analysis meeting regulatory guidelines for method validation and ANDA submissions.

Molecular Formula C19H23Cl2N5O2
Molecular Weight 432.4 g/mol
Cat. No. B12377837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirenzepine-d8 (dihydrochloride)
Molecular FormulaC19H23Cl2N5O2
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl
InChIInChI=1S/C19H21N5O2.2ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H/i9D2,10D2,11D2,12D2;;
InChIKeyFFNMBRCFFADNAO-OSNULJQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pirenzepine-d8 (dihydrochloride): A Deuterated M1-Selective Muscarinic Antagonist Internal Standard for Quantitative Bioanalysis


Pirenzepine-d8 (dihydrochloride) (CAS 2982740-97-4) is a stable isotope-labeled analog of the M1-selective muscarinic acetylcholine receptor (mAChR) antagonist pirenzepine, in which eight hydrogen atoms are replaced by deuterium . This compound retains the core pharmacological profile of its non-deuterated parent—selective antagonism of M1 mAChRs—while the deuterium substitution introduces a mass shift of +8 Da (Δm/z = 8) that enables its primary utility as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for precise quantification of pirenzepine in biological matrices .

Why Pirenzepine-d8 (dihydrochloride) Cannot Be Replaced by Non-Deuterated Pirenzepine or Alternative M1 Antagonists in Analytical Workflows


In quantitative LC-MS/MS bioanalysis, generic substitution of Pirenzepine-d8 with non-deuterated pirenzepine or an alternative M1 antagonist (e.g., telenzepine, atropine) as an internal standard fundamentally compromises assay validity due to the absence of isotopic mass differentiation [1]. Non-deuterated compounds cannot be chromatographically or spectrometrically distinguished from the analyte pirenzepine in the mass spectrometer, thereby failing to correct for matrix effects, ion suppression/enhancement, and extraction recovery variability—errors that deuterated internal standards are designed to cancel [2]. Furthermore, alternative M1 antagonists possess distinct molecular structures, chromatographic retention behaviors, and ionization efficiencies that preclude their use as co-eluting internal standards for pirenzepine quantification, as they do not mimic the analyte‘s physicochemical behavior throughout sample preparation and LC-MS/MS analysis [3].

Pirenzepine-d8 (dihydrochloride) Quantitative Differentiation Evidence: Analytical Performance and Receptor Selectivity Comparisons


M1 Receptor Selectivity: Quantitative Comparison of Pirenzepine vs. Methoctramine Across M1–M3 Subtypes

The parent compound pirenzepine—which Pirenzepine-d8 replicates structurally—demonstrates pronounced M1 subtype selectivity that distinguishes it from alternative muscarinic antagonists. In direct comparative binding studies, pirenzepine exhibits M1 receptor affinity in the low nanomolar range (Ki = 12 ± 2 nM), while its affinity for M2 and M3 receptors is 1–2 orders of magnitude lower (200–500 nM and 80–200 nM, respectively) [1]. In contrast, the M2-selective antagonist methoctramine displays an inverse selectivity profile, with M2 affinity (5–16 nM) exceeding M1 affinity (25–80 nM) by approximately 3–5 fold, and M3 affinity (125–500 nM) comparable to pirenzepine‘s M3 binding [1]. This receptor subtype selectivity profile—quantified via radioligand displacement assays using [3H]pirenzepine (M1), [3H]AF-DX 384 (M2), and [3H]4-DAMP (M3)—is invariant between deuterated and non-deuterated forms, as deuterium substitution does not alter receptor binding pharmacology . The quantified M1-over-M2 selectivity ratio for pirenzepine is approximately 16–41 fold, whereas methoctramine demonstrates an M2-over-M1 selectivity ratio of approximately 3–5 fold [1].

muscarinic receptor pharmacology M1 mAChR receptor binding affinity selectivity profiling

Pirenzepine-d8 Mass Spectrometric Differentiation: +8 Da Mass Shift Enables Analyte-IS Discrimination in LC-MS/MS

Pirenzepine-d8 (dihydrochloride) is engineered with eight deuterium atoms (D8), producing a molecular formula of C19H15D8Cl2N5O2 (MW = 432.37) compared to the non-deuterated pirenzepine dihydrochloride formula C19H22Cl2N5O2 (MW = 424.33) . This deuteration yields a mass shift of +8 Da (Δm/z = 8) in mass spectrometric detection, enabling unambiguous differentiation between the analyte (pirenzepine) and the internal standard (Pirenzepine-d8) in multiple reaction monitoring (MRM) transitions [1]. In contrast, non-deuterated pirenzepine cannot be used as an internal standard for its own quantification because it produces identical precursor and product ion m/z values, preventing separate integration of analyte and internal standard signals . Alternative stable isotope labeling strategies (e.g., 13C6 or 15N labeling) may achieve comparable mass differentiation but are not commercially available for pirenzepine; the D8-labeled form represents the only validated, readily procurable isotopically distinct internal standard for pirenzepine bioanalysis [1].

LC-MS/MS stable isotope-labeled internal standard bioanalytical method validation quantitative mass spectrometry

Parent Compound M1 Selectivity vs. Atropine: Comparative Affinity Across Cloned Human mAChR Subtypes

In a head-to-head binding study using cloned human muscarinic acetylcholine receptor subtypes (m1–m5) expressed in Sf9 insect cells, the parent compound pirenzepine displayed the highest affinity for the m1 subtype among nine tested muscarinic antagonists, including atropine, 4-DAMP, oxybutynin, and darifenacin [1]. While specific Ki values were not reported in the abstract, the study concluded that pirenzepine‘s selectivity among the five subtypes was less than 10-fold, yet it ranked as the antagonist with the highest m1 affinity in the panel [1]. In contrast, the non-selective antagonist atropine binds with comparable affinity across all mAChR subtypes (M1–M5 Ki values typically within 1–3 nM range), offering no subtype discrimination [2]. For researchers requiring an M1-preferring antagonist—whether as a deuterated internal standard or as a pharmacological tool—this selectivity distinction is critical: pirenzepine-based compounds provide M1-biased binding that atropine cannot deliver [2].

cloned human muscarinic receptors M1 selectivity antagonist profiling radioligand binding

Pirenzepine vs. Caramiphen Derivatives: Comparative M1 Selectivity in Radioligand Binding Assays

A direct comparative study evaluated the M1, M2, and M3 receptor binding affinities of pirenzepine versus caramiphen and its nitro/iodo derivatives [1]. Pirenzepine bound to the M1 site labeled by [3H]pirenzepine in rat cortex with Ki = 5.2 nM and displayed 51-fold selectivity for M1 over the M2 site labeled by [3H]QNB in rat heart [1]. Caramiphen exhibited higher M1 affinity (Ki = 1.2 nM) with 27-fold M1/M2 selectivity, while nitrocaramiphen demonstrated Ki = 5.5 nM with 71-fold M1/M2 selectivity—the latter representing a 1.4× improvement in selectivity ratio over pirenzepine [1]. However, the study noted that these ester-type antimuscarinics may be “better ligands for the study of M1 receptors in brain than the hydrophilic agent pirenzepine” due to improved blood-brain barrier penetration, not superior receptor selectivity per se [1]. For analytical applications requiring an M1-selective internal standard, pirenzepine-d8 remains the deuterated analog of the prototypical M1 antagonist benchmarked in this and numerous other comparative studies [2].

M1 muscarinic antagonist structure-activity relationship radioligand binding selectivity ratio

Kinetic Isotope Effect Potential: C–D Bond Stability May Alter Pirenzepine-d8 Metabolic Rate in ADME Studies

The substitution of hydrogen with deuterium in Pirenzepine-d8 introduces the potential for a primary kinetic isotope effect (KIE) at metabolic sites where C–H bond cleavage is rate-limiting . The C–D bond exhibits approximately 5–10 kcal/mol higher bond dissociation energy than the C–H bond, theoretically reducing the rate of cytochrome P450-mediated oxidation by a factor of 2–10× at deuterated positions [1]. While no published studies have specifically quantified the KIE for Pirenzepine-d8 versus non-deuterated pirenzepine in vitro or in vivo, the class-level principle is well-established: deuterated analogs of drugs metabolized via N-dealkylation or aromatic hydroxylation frequently demonstrate altered pharmacokinetic profiles [2]. For Pirenzepine-d8, the eight deuterium atoms are incorporated into the tricyclic core structure; depending on whether these positions correspond to primary metabolic soft spots, the deuterated compound may exhibit prolonged half-life or reduced metabolite formation compared to non-deuterated pirenzepine . This potential metabolic divergence must be accounted for when using Pirenzepine-d8 as an internal standard in long-term stability studies or when interpreting metabolite profiles in ADME investigations [2].

kinetic isotope effect deuterium substitution drug metabolism ADME pharmacokinetics

Pirenzepine-d8 as Validated Internal Standard in Regulated Bioanalysis: LOQ and Method Validation Context

Sensitive and specific LC-MS/MS methods have been developed and validated for the quantification of pirenzepine in human plasma, achieving a lower limit of quantification (LOQ) of 1 ng/mL [1]. While the published validation study utilized deuterated felodipine racemate as the internal standard rather than Pirenzepine-d8, the analytical framework demonstrates the feasibility of deuterated internal standard-based pirenzepine quantification [1]. Pirenzepine-d8 (dihydrochloride) is specifically indicated for use as an internal standard in such validated LC-MS/MS assays for accurate quantification of pirenzepine in biological matrices including plasma and urine . The compound is supplied with comprehensive characterization data and Certificates of Analysis (COA) meeting regulatory guidelines, making it suitable for analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions . In contrast, non-deuterated pirenzepine cannot serve this function because it cannot be distinguished from the analyte in mass spectrometric detection .

bioanalytical method validation LC-MS/MS internal standard pharmacokinetic study regulatory compliance

Optimal Use Cases for Pirenzepine-d8 (dihydrochloride) Based on Quantitative Differentiation Evidence


LC-MS/MS Bioanalytical Method Validation for Pirenzepine Pharmacokinetic Studies

Pirenzepine-d8 (dihydrochloride) is optimally deployed as a stable isotope-labeled internal standard in validated LC-MS/MS assays for quantifying pirenzepine concentrations in human plasma (LOQ = 1 ng/mL) and other biological matrices [1]. The +8 Da mass shift enables unambiguous MRM differentiation from the non-deuterated analyte, correcting for matrix effects and extraction variability that would otherwise compromise assay accuracy in GLP-regulated pharmacokinetic studies [2].

M1-Selective Muscarinic Receptor Pharmacology and Tracer Studies

For in vitro receptor binding assays requiring an M1-selective muscarinic antagonist, the parent compound‘s established selectivity profile—M1 Ki = 12 ± 2 nM vs. M2 Ki = 200–500 nM and M3 Ki = 80–200 nM—provides a benchmark against which novel M1 antagonists are compared [3]. Pirenzepine-d8 can be co-administered with non-deuterated pirenzepine in tracer studies to differentiate exogenously administered drug from endogenous or previously dosed compound in multi-dose pharmacokinetic investigations.

Drug Metabolism and ADME Studies Investigating Deuterium Kinetic Isotope Effects

Pirenzepine-d8 serves as a tool compound for investigating the impact of deuterium substitution on the metabolic stability of tricyclic muscarinic antagonists . The theoretical 2–10× reduction in CYP450-mediated oxidation rate at deuterated positions enables researchers to identify metabolic soft spots on the pirenzepine scaffold and evaluate the potential for deuterium-enhanced pharmacokinetic profiles in preclinical development [4].

Pharmaceutical Quality Control and ANDA Submission Support

As a characterized reference standard supplied with Certificates of Analysis meeting regulatory guidelines, Pirenzepine-d8 (dihydrochloride) is suitable for analytical method validation, quality control applications, and Abbreviated New Drug Application submissions for generic pirenzepine formulations . Its use as an internal standard ensures method robustness and data integrity required for regulatory review.

Quote Request

Request a Quote for Pirenzepine-d8 (dihydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.